3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Description
3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a phenyl group at position 1, a 2-methoxyphenyl group at position 3, and a carbaldehyde moiety at position 4. Its molecular formula is C₁₇H₁₄N₂O₂ (molecular weight: 278.31 g/mol). The ortho-methoxy substitution on the phenyl ring introduces steric and electronic effects that differentiate it from para- or meta-substituted analogs.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-16-10-6-5-9-15(16)17-13(12-20)11-19(18-17)14-7-3-2-4-8-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKFVEIVPYAJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C=C2C=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves the formylation of the pyrazole ring to introduce the aldehyde group at position 4.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and phenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural and Electronic Effects
Physical Properties
- Melting Points : The para-methoxy analog melts at 130°C , while ortho-substituted derivatives often have lower melting points due to reduced crystallinity.
- Solubility : Methoxy groups generally improve solubility in polar solvents, but steric hindrance in the target compound may limit this advantage .
Biological Activity
3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The structure features a pyrazole ring with a phenyl group and a methoxy-substituted phenyl group, which may influence its reactivity and interactions with biological targets. This article explores the compound's synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 278.31 g/mol. Its structure includes:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms.
- Aldehyde functional group : Located at the 4-position, contributing to its reactivity.
- Methoxy and phenyl substituents : Enhancing solubility and potentially altering biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often requiring careful control of reaction conditions to achieve high yields and purity. Common methods include:
- Vilsmeier-Haack reaction : A method for introducing the aldehyde group.
- Condensation reactions : To form the pyrazole ring.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound demonstrated:
- Minimum inhibitory concentrations (MIC) : Values as low as 0.22 to 0.25 μg/mL against various pathogens .
- Biofilm inhibition : Effective against Staphylococcus aureus and Staphylococcus epidermidis.
Anticancer Properties
The compound has been evaluated for its anticancer potential across various cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited cytotoxic effects with significant apoptosis induction at concentrations as low as 1 μM.
- PC-3 (prostate cancer) : Similar inhibitory effects were noted, suggesting broad-spectrum anticancer activity .
Anti-inflammatory Effects
Pyrazole derivatives have also shown promising anti-inflammatory activities:
- Compounds related to this compound inhibited tumor necrosis factor (TNF) and interleukin (IL) production significantly compared to standard drugs like dexamethasone .
Case Study 1: Anticancer Activity
In a study evaluating various pyrazole derivatives, it was found that compounds with similar structures to this compound could inhibit microtubule assembly, leading to enhanced apoptosis in cancer cells. This was evidenced by increased caspase activity and morphological changes in treated cells .
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial evaluation of pyrazole derivatives showed that certain compounds exhibited potent activity against bacterial strains, highlighting the potential of methoxy-substituted pyrazoles in developing new antimicrobial agents .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Structure | Contains para-methoxy substitution; studied for similar biological activities. |
| This compound | Structure | Features a different methoxy position; exhibits distinct chemical reactivity. |
| 1-(4-Methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazole | Structure | Methyl substitution alters electronic properties; potential for different biological activity. |
Q & A
Q. Critical Parameters :
Q. Table 1: Comparison of Synthetic Methods
(Basic) How is the compound characterized using spectroscopic and crystallographic techniques?
Q. Spectroscopic Methods :
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and aldehyde (δ ~9.8–10.2 ppm) protons .
- FT-IR : Confirm aldehyde C=O stretch (~1680–1700 cm⁻¹) and aromatic C-H stretches .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
Q. Crystallographic Validation :
Q. Table 2: Key Characterization Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | Aldehyde proton at δ 10.1 ppm | |
| X-ray diffraction | C=O bond length: 1.22 Å | |
| FT-IR | C=O stretch at 1695 cm⁻¹ |
(Advanced) How can researchers resolve contradictions between crystallographic data and computational models for this compound?
- Validation tools : Use PLATON or SHELXL to check for missed symmetry or incorrect space group assignments .
- DFT calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized structures to identify discrepancies .
- Thermal motion analysis : Anisotropic displacement parameters (ADPs) from ORTEP-3 highlight potential disorder .
Example : If computational models predict a planar aldehyde group but crystallography shows slight distortion, re-examine hydrogen bonding or crystal packing effects .
(Advanced) What strategies are employed to evaluate the biological activity of this compound, and how are activity data analyzed?
- Antimicrobial assays : Use broth microdilution (MIC values) against S. aureus and E. coli with positive controls (e.g., ciprofloxacin) .
- Dose-response curves : IC₅₀ values for cytotoxicity (e.g., MTT assay on HeLa cells) assess selectivity .
- SAR analysis : Compare activity of Schiff base derivatives to identify critical substituents (e.g., electron-withdrawing groups enhance antibacterial potency) .
Key Consideration : Normalize activity data to logP values to account for bioavailability differences .
(Advanced) What methodological approaches are used to synthesize Schiff base derivatives from this carbaldehyde?
- Condensation reaction : React with primary amines (e.g., o-aminophenol) in ethanol under reflux (2–4 hrs) .
- Catalysis : Acidic (e.g., glacial acetic acid) or dehydrating agents (e.g., molecular sieves) improve imine formation .
- Purification : Recrystallize from ethanol/water mixtures to isolate pure Schiff bases .
Critical Step : Monitor reaction progress via TLC (Rf shift) to ensure complete aldehyde conversion .
(Advanced) How can reaction parameters be optimized in the Vilsmeier-Haack synthesis of related pyrazole carbaldehydes?
Q. Table 3: Optimization of Vilsmeier-Haack Conditions
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| DMF/POCl₃ ratio | 1:1.2 | Reduces side reactions | |
| Hydrolysis duration | 45 minutes | Maximizes aldehyde yield |
(Advanced) How do structural modifications at the pyrazole 3-position influence the compound's electronic properties and reactivity?
- Electron-donating groups (e.g., methoxy) : Increase electron density at the aldehyde group, enhancing nucleophilic attack susceptibility .
- Steric effects : Bulky substituents (e.g., 4-methylphenoxy) reduce reactivity in condensation reactions .
- DFT analysis : HOMO-LUMO gaps correlate with bioactivity; smaller gaps (e.g., 4.5 eV) indicate higher reactivity .
Example : 3-(4-Methoxyphenyl) derivatives show higher antibacterial activity than 3-chloro analogs due to improved electron delocalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
